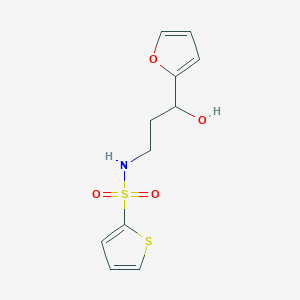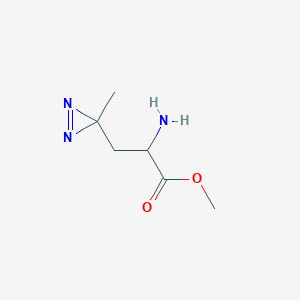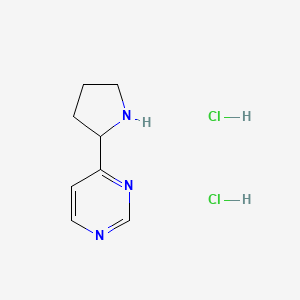
N-(2-Ethylphenyl)-6-(oxan-4-yl)pyrimidine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-Ethylphenyl)-6-(oxan-4-yl)pyrimidine-4-carboxamide, commonly known as EPOC, is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. EPOC is a pyrimidine-based compound that has been synthesized and studied for its biological properties, including its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for laboratory experiments.
Mecanismo De Acción
The mechanism of action of EPOC is not fully understood, but it is believed to involve the inhibition of certain enzymes and proteins that are involved in cell growth and proliferation. EPOC has been shown to inhibit the activity of the enzyme thymidylate synthase, which is involved in DNA synthesis and cell division. It has also been shown to inhibit the activity of certain protein kinases, which are involved in cell signaling and regulation.
Biochemical and Physiological Effects:
EPOC has been shown to have a range of biochemical and physiological effects, including the inhibition of cell growth and proliferation, the induction of apoptosis (programmed cell death), and the modulation of immune system function. It has also been shown to have anti-inflammatory and antioxidant properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
EPOC has several advantages for laboratory experiments, including its high potency and selectivity for certain protein targets, its ability to penetrate cell membranes and reach intracellular targets, and its relatively low toxicity. However, EPOC also has some limitations, including its poor solubility in aqueous solutions, which can make it difficult to administer in vivo, and its potential for off-target effects.
Direcciones Futuras
There are several future directions for research on EPOC, including:
1. Further investigation of its mechanism of action and protein targets, to better understand its biological activity and potential therapeutic applications.
2. Development of new EPOC derivatives with improved solubility and pharmacokinetic properties, to enhance its efficacy and safety in vivo.
3. Investigation of EPOC's potential as a treatment for other diseases, such as viral infections and autoimmune disorders.
4. Evaluation of EPOC's potential as a tool for studying cellular signaling pathways and protein interactions.
5. Investigation of EPOC's potential as a herbicide, insecticide, and fungicide in agricultural applications.
In conclusion, EPOC is a pyrimidine-based compound that has potential applications in various fields, including medicinal chemistry, drug discovery, and agricultural science. Its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for laboratory experiments have been studied extensively, and there are several future directions for research on this compound.
Métodos De Síntesis
EPOC can be synthesized through a multi-step process that involves the reaction of 2-ethylphenylamine with ethyl acetoacetate to form an intermediate compound, which is then reacted with 4-hydroxy-6-methyl-2-pyrimidinecarboxylic acid to produce EPOC. The synthesis of EPOC has been optimized to increase yield and purity, and various analytical techniques have been used to characterize the compound.
Aplicaciones Científicas De Investigación
EPOC has been studied for its potential applications in various fields, including medicinal chemistry, drug discovery, and agricultural science. In medicinal chemistry, EPOC has been investigated as a potential anticancer agent due to its ability to inhibit the growth of cancer cells. It has also been studied as a potential treatment for Alzheimer's disease and other neurodegenerative disorders due to its ability to protect neurons from damage.
In drug discovery, EPOC has been used as a lead compound for the development of new drugs with improved efficacy and safety profiles. It has been shown to have a high binding affinity for certain protein targets, making it a promising candidate for drug development.
In agricultural science, EPOC has been investigated for its potential use as a herbicide due to its ability to inhibit the growth of certain weeds. It has also been studied as a potential insecticide and fungicide.
Propiedades
IUPAC Name |
N-(2-ethylphenyl)-6-(oxan-4-yl)pyrimidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O2/c1-2-13-5-3-4-6-15(13)21-18(22)17-11-16(19-12-20-17)14-7-9-23-10-8-14/h3-6,11-12,14H,2,7-10H2,1H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHBOFGKDAPYQQA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)C2=NC=NC(=C2)C3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-Ethylphenyl)-6-(oxan-4-yl)pyrimidine-4-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2699270.png)
![[(1-cyanocyclopentyl)carbamoyl]methyl 4-acetyl-3,5-dimethyl-1H-pyrrole-2-carboxylate](/img/structure/B2699271.png)


![2-((2-oxo-2-(piperidin-1-yl)ethyl)thio)-3-(4-(trifluoromethoxy)phenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2699276.png)
![1-[3-(trifluoromethyl)benzyl]-1H-indole-2,3-dione](/img/structure/B2699277.png)


![N-(5-(tert-butyl)isoxazol-3-yl)-5-(thiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B2699282.png)

![N-(1-cyanocycloheptyl)-2-[(2,3-dichlorophenyl)amino]acetamide](/img/structure/B2699286.png)